molecular formula C4H12Cl2N2 B055227 Hexahydropyridazine dihydrochloride CAS No. 124072-89-5

Hexahydropyridazine dihydrochloride

Cat. No. B055227
CAS RN: 124072-89-5
M. Wt: 159.05 g/mol
InChI Key: PJUZEZLTRTTWOK-UHFFFAOYSA-N
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Description

Hexahydropyridazine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.05 g/mol . The compound is also known by other names such as diazinane;dihydrochloride, HEXAHYDROPYRIDAZINE 2HCL, and HexahydropyridazineDihydrochloride .


Molecular Structure Analysis

The molecular structure of Hexahydropyridazine dihydrochloride can be represented by the canonical SMILES notation as C1CCNNC1.Cl.Cl . The InChI representation is InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H .


Physical And Chemical Properties Analysis

Hexahydropyridazine dihydrochloride has a molecular weight of 159.05 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 30.5 as computed by Cactvs 3.4.8.18 .

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling Hexahydropyridazine dihydrochloride . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mechanism of Action

Target of Action

Hexahydropyridazine dihydrochloride is a type of dihydropyridine . Dihydropyridines are a type of calcium channel blocker (CCB), which refer to a group of medications that block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .

Mode of Action

Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These calcium channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels . By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation .

Biochemical Pathways

The blocking of calcium channels by dihydropyridines leads to a decrease in vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This action affects the cardiovascular system, contributing to a drop in blood pressure and a decrease in the oxygen requirements of the heart .

Pharmacokinetics

It’s known that it is soluble in water at room temperature but insoluble in organic solvents . This solubility profile may influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Hexahydropyridazine dihydrochloride is the dilation of arterial blood vessels, leading to a decrease in blood pressure . This can be beneficial in the treatment of conditions such as hypertension.

properties

IUPAC Name

diazinane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZEZLTRTTWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611246
Record name Hexahydropyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyridazine dihydrochloride

CAS RN

124072-89-5
Record name Hexahydropyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diazinane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyridazine dihydrochloride
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Hexahydropyridazine dihydrochloride
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Hexahydropyridazine dihydrochloride
Reactant of Route 4
Hexahydropyridazine dihydrochloride
Reactant of Route 5
Hexahydropyridazine dihydrochloride
Reactant of Route 6
Hexahydropyridazine dihydrochloride

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